molecular formula C5H8N4O2 B3285035 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one CAS No. 79595-72-5

2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one

Cat. No.: B3285035
CAS No.: 79595-72-5
M. Wt: 156.14 g/mol
InChI Key: IMPFXTFBCNSPNW-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of guanidine with ethyl 2,2-diethoxyethylcyanoacetate, followed by hydrolysis and cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group.

    Substitution: The amino groups at positions 2 and 6 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,6-diamino-5-formylpyrimidin-4(3H)-one or 2,6-diamino-5-carboxypyrimidin-4(3H)-one.

    Reduction: Formation of 2,6-diamino-5-methylpyrimidin-4(3H)-one.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly dihydrofolate reductase.

    Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrimidine: Lacks the hydroxymethyl group but shares the core pyrimidine structure.

    5-Methyl-2,6-diaminopyrimidin-4(3H)-one: Similar structure with a methyl group instead of a hydroxymethyl group.

    2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(3H)-one: Contains a diethoxyethyl group instead of a hydroxymethyl group.

Uniqueness

2,6-Diamino-5-(hydroxymethyl)pyrimidin-4(3H)-one is unique due to the presence of the hydroxymethyl group, which can participate in additional chemical reactions and potentially enhance its biological activity compared to similar compounds.

Properties

IUPAC Name

2,4-diamino-5-(hydroxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h10H,1H2,(H5,6,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPFXTFBCNSPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(NC1=O)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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